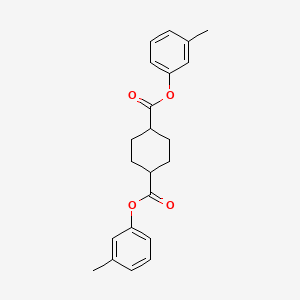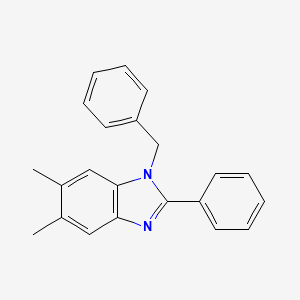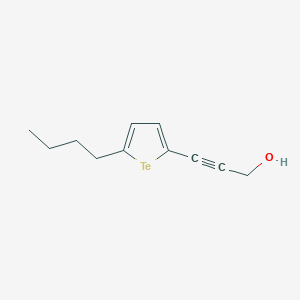
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurophene ring substituted with a butyl group and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and a suitable alkyne precursor.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Propynyl Alcohol Group: The final step involves the addition of the propynyl alcohol group through a coupling reaction, such as a Sonogashira coupling, using a palladium catalyst and a suitable alkyne.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurides.
Substitution: The butyl group or the propynyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like butyl lithium or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tellurium-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways. The tellurium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol: Similar structure but contains a bromine atom instead of tellurium.
3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a tellurophene ring.
Uniqueness
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is unique due to the presence of the tellurophene ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Properties
CAS No. |
920977-17-9 |
|---|---|
Molecular Formula |
C11H14OTe |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
3-(5-butyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H14OTe/c1-2-3-5-10-7-8-11(13-10)6-4-9-12/h7-8,12H,2-3,5,9H2,1H3 |
InChI Key |
ZLQQPMGEZGCNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


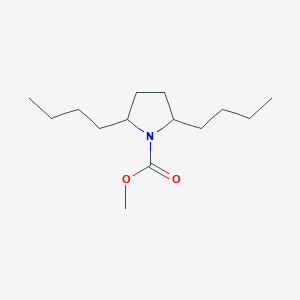
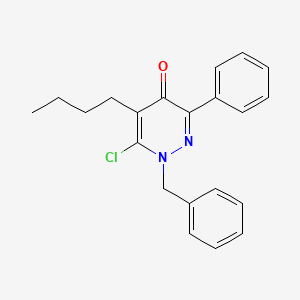
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
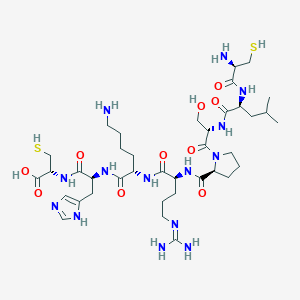
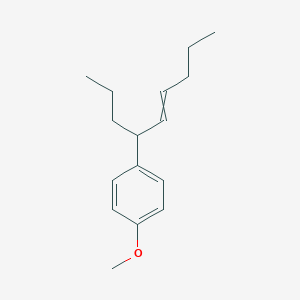

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
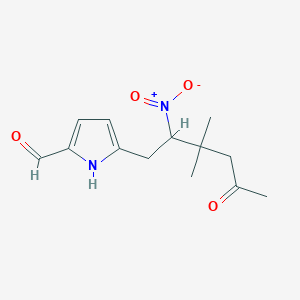
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
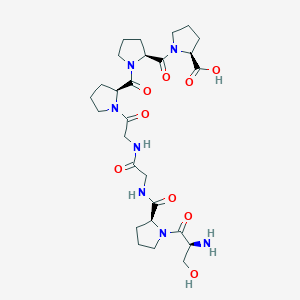
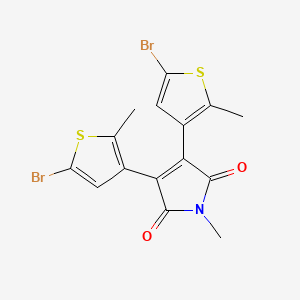
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
